

Foreword: Navigating the Landscape of a Niche Research Chemical

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Compound of Interest

Compound Name: *2-Bromo-3-methylbut-2-en-1-ol*

Cat. No.: *B2687009*

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In the realm of drug discovery and novel material synthesis, researchers frequently encounter compounds that, while commercially available, lack a comprehensive, publicly documented profile. **2-Bromo-3-methylbut-2-en-1-ol** (CAS No. 80555-61-9) is a prime example of such a molecule. It stands as a versatile bifunctional building block, featuring both a reactive vinyl bromide and a primary allylic alcohol. This unique combination makes it a valuable intermediate for introducing complex side-chains or for use in polymerization.^[1]

This guide is structured to serve the practicing scientist. In the absence of extensive peer-reviewed data, we will pivot from a simple recitation of facts to a more instructive, experience-driven approach. We will delineate the compound's structural identity, predict its physical properties based on established chemical principles, provide robust, field-tested methodologies for their experimental determination, and outline the expected spectroscopic signatures that are crucial for structural verification. This document is designed not merely as a datasheet, but as a comprehensive technical primer for researchers embarking on work with this intriguing intermediate.

Molecular Identity and Structure

Correctly identifying a chemical substance is the bedrock of any successful research endeavor. This is particularly critical for a molecule like **2-Bromo-3-methylbut-2-en-1-ol**, which has several structural isomers. Misidentification can lead to failed reactions and misinterpreted results.

IUPAC Name: **2-Bromo-3-methylbut-2-en-1-ol** CAS Number: 80555-61-9[2] Molecular Formula: C_5H_9BrO [1] Molecular Weight: 165.03 g/mol [1]

The core structure consists of a butene backbone with a double bond at the C2 position. A bromine atom is attached to C2 (a vinylic position), a methyl group to C3, and a hydroxymethyl ($-CH_2OH$) group to the C1 position.

Caption: Molecular structure of **2-Bromo-3-methylbut-2-en-1-ol**.

Physical Properties: Predictions and Comparative Analysis

Experimentally verified physical property data for this specific compound is not readily available in the literature. However, a Senior Scientist can infer a reliable, qualitative profile from its structure and compare it to related molecules. This predictive analysis is crucial for planning purification strategies (distillation, chromatography) and selecting appropriate reaction solvents.

Property	Predicted Value / Profile	Rationale & Expert Insights
Appearance	Colorless to pale yellow liquid.	Small organobromides are typically liquids at room temperature. The potential for slight decomposition or impurities can impart a yellowish hue.
Boiling Point	High; likely >150 °C at atm. pressure.	The presence of a hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to a non-hydroxylated analog. Expert Caution: Due to the allylic alcohol and vinyl bromide moieties, the compound may be thermally sensitive. Vacuum distillation is the recommended method for purification to prevent decomposition at high temperatures.
Density	> 1.2 g/mL	Organobromine compounds are characteristically denser than water. The density will be significantly higher than that of its non-brominated parent alcohol, 3-methyl-2-buten-1-ol (~0.85 g/mL).
Solubility		
- Water	Sparingly soluble.	
- Alcohols (EtOH, MeOH)	Soluble.	

- Chlorinated Solvents (DCM, CHCl ₃)	Soluble.	
- Ethers (Et ₂ O, THF)	Soluble.	
- Hydrocarbons (Hexane, Toluene)	Slightly soluble to insoluble.	
pKa	~16-17	The pKa of the hydroxyl proton is expected to be similar to that of other primary allylic alcohols.

Methodologies for Experimental Characterization

For a research chemical with limited data, in-house verification of its physical properties is a critical component of quality control and experimental design. The following protocols are robust, scalable for small research quantities, and provide a self-validating framework.

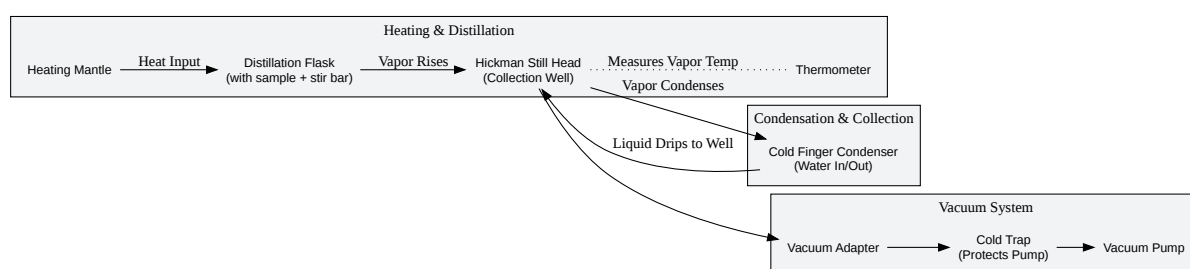
Protocol: Boiling Point Determination via Micro-Distillation

Causality Statement: Standard atmospheric distillation requires significant material and high temperatures, risking decomposition of this thermally sensitive molecule. Micro-distillation under reduced pressure is the authoritative method for purifying small quantities of high-boiling, sensitive liquids. It lowers the required temperature, preserving the compound's integrity.

Methodology:

- **Apparatus Setup:** Assemble a Hickman still apparatus with a magnetic stir bar or boiling chip in the distillation flask. Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). A digital vacuum gauge must be placed in-line to accurately measure the pressure.
- **Sample Preparation:** Place 1-2 mL of the crude **2-Bromo-3-methylbut-2-en-1-ol** into the distillation flask.

- **Evacuation:** Slowly and carefully apply vacuum to the system. A stable pressure (e.g., 1-5 mmHg) should be achieved before heating begins.
- **Heating:** Gently heat the flask using a sand bath or heating mantle. Observe for the condensation of vapor on the cold finger of the Hickman still.
- **Data Collection:** Record the temperature at which a steady rate of condensation is observed on the thermometer. This is the boiling point at the measured pressure.
- **Validation:** Use a pressure-temperature nomograph to correct the observed boiling point to the standard atmospheric pressure (760 mmHg) for reporting purposes, while noting the experimental conditions.



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Caption: Workflow for micro-distillation under reduced pressure.

Protocol: Semi-Quantitative Solubility Assessment

Causality Statement: Understanding a compound's solubility profile is essential for choosing appropriate solvents for reactions, extractions, and chromatography. This systematic protocol

ensures reproducible assessment.

Methodology:

- Preparation: Dispense approximately 10 mg of **2-Bromo-3-methylbut-2-en-1-ol** into a series of small, labeled test tubes or vials.
- Solvent Addition: To each tube, add a different test solvent (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane) dropwise, starting with 0.1 mL.
- Observation: After each addition, vortex or agitate the mixture for 30 seconds and observe. Record if the compound fully dissolves.
- Titration: If the compound does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL.
- Classification:
 - Soluble: Dissolves in < 0.5 mL.
 - Sparingly Soluble: Dissolves between 0.5 mL and 2 mL.
 - Insoluble: Does not fully dissolve in 2 mL.
- Trustworthiness Check: Perform the test in duplicate to validate the results. Note any phenomena like color changes or heat evolution.

Anticipated Spectroscopic Signatures for Structural Verification

For any novel or custom-synthesized compound, spectroscopic verification is non-negotiable. Based on the known structure, we can predict the key features expected in ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark against which to compare experimental data.

Caption: Proton environments for ^1H NMR prediction.

^1H NMR (Proton NMR)

(Predicted for CDCl_3 solvent)

- $\delta \sim 1.8\text{-}2.5$ ppm (s, 1H, -OH): (a) A broad singlet for the alcohol proton. Its chemical shift is highly dependent on concentration and temperature.
- $\delta \sim 4.3\text{-}4.5$ ppm (s, 2H, $-\text{CH}_2\text{OH}$): (c) A sharp singlet for the two protons on C1. They are adjacent to an oxygen and a quaternary vinylic carbon, hence they are deshielded and show no coupling.
- $\delta \sim 1.9$ ppm (s, 3H, $-\text{CH}_3$): (d) A singlet for the methyl group at C4.
- $\delta \sim 2.1$ ppm (s, 3H, $-\text{CH}_3$): (e) A singlet for the methyl group at C5. The two methyl groups may have slightly different chemical shifts due to their geometric relationship (cis/trans) to the bromine atom, though they may also appear as a single peak.

^{13}C NMR (Carbon NMR)

(Predicted for CDCl_3 solvent)

- $\delta \sim 130\text{-}140$ ppm (C3): Quaternary carbon of the double bond attached to two other carbons.
- $\delta \sim 115\text{-}125$ ppm (C2): Quaternary carbon of the double bond attached to the electronegative bromine.
- $\delta \sim 65\text{-}70$ ppm (C1): The $-\text{CH}_2\text{OH}$ carbon, shifted downfield by the adjacent oxygen.
- $\delta \sim 20\text{-}25$ ppm (C4, C5): The two methyl carbons.

FTIR (Fourier-Transform Infrared Spectroscopy)

- $\sim 3300\text{-}3400\text{ cm}^{-1}$ (broad): Strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (medium): C-H stretching from the methyl and methylene groups.
- $\sim 1640\text{-}1680\text{ cm}^{-1}$ (weak to medium): C=C double bond stretching.

- $\sim 1050\text{-}1150\text{ cm}^{-1}$ (strong): C-O stretching of the primary alcohol.
- $\sim 550\text{-}650\text{ cm}^{-1}$ (strong): C-Br stretching vibration.

MS (Mass Spectrometry)

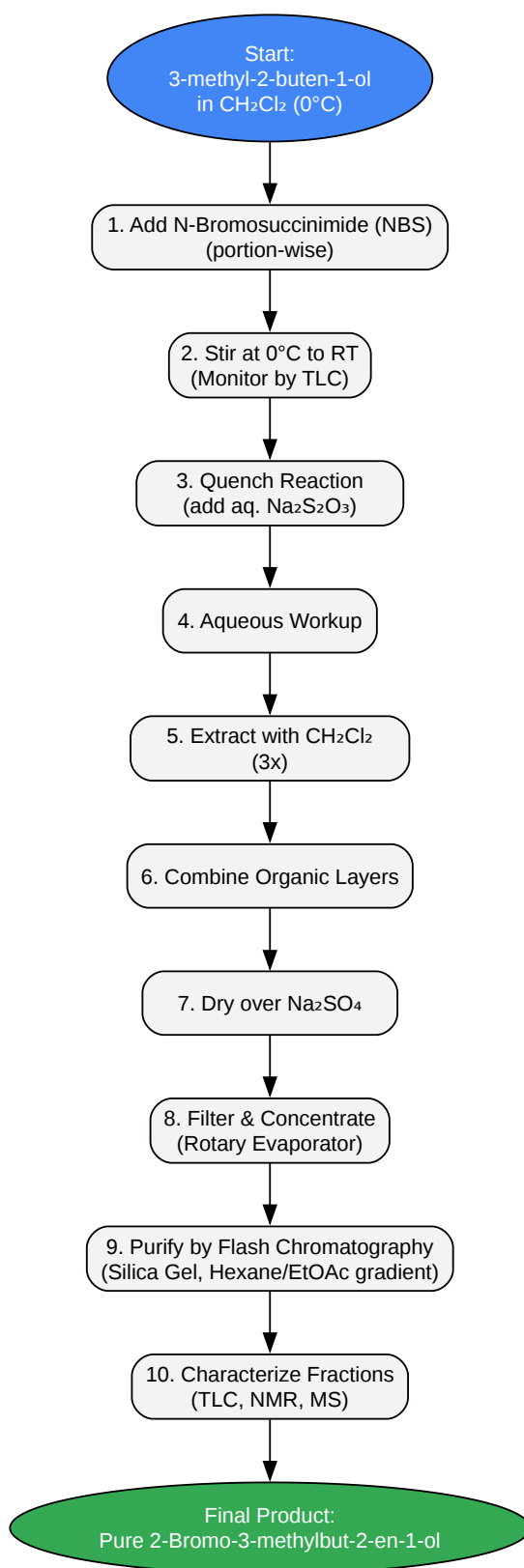
- Molecular Ion (M^+): Expect to see a pair of peaks of nearly equal intensity at $m/z = 164$ and $m/z = 166$. This is the hallmark isotopic signature of a molecule containing one bromine atom ($^{50\%}\text{ }^{79}\text{Br}$, $^{50\%}\text{ }^{81}\text{Br}$).
- Key Fragments: Loss of $\text{Br}\cdot$ ($m/z = 85$), loss of $\cdot\text{CH}_2\text{OH}$ ($m/z = 133, 135$), and other fragments resulting from cleavage of the carbon skeleton.

Proposed Synthesis and Purification Workflow

A logical and field-proven approach to synthesizing **2-Bromo-3-methylbut-2-en-1-ol** is through the regioselective bromination of its readily available precursor, 3-methyl-2-buten-1-ol (prenol).

Reaction: 3-methyl-2-buten-1-ol \rightarrow **2-Bromo-3-methylbut-2-en-1-ol**

Causality for Reagent Selection: While elemental bromine could be used, it can lead to side reactions, including addition across the double bond. N-Bromosuccinimide (NBS) is the authoritative reagent for selective allylic and vinylic brominations under milder conditions. A radical initiator is typically not required for vinylic bromination with NBS.



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Caption: Proposed workflow for synthesis and purification.

Conclusion and Forward Outlook

2-Bromo-3-methylbut-2-en-1-ol represents a chemical entity of significant potential for synthetic chemists. While its documented physical properties are sparse, this guide demonstrates that a robust and reliable working profile can be established through the application of fundamental chemical principles and validated experimental methodologies. By predicting properties, outlining protocols for their determination, and anticipating the required spectroscopic proof, researchers are well-equipped to incorporate this versatile building block into their synthetic programs with confidence and scientific rigor. The true value of a Senior Application Scientist lies not just in knowing the data, but in knowing how to generate and validate it when it does not yet exist.

References

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Sources

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